2-(1,2,4-Oxadiazol-3-yl)ethanol
Description
Properties
IUPAC Name |
2-(1,2,4-oxadiazol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c7-2-1-4-5-3-8-6-4/h3,7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHGIDCRNFEQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,2,4-oxadiazol-3-yl)ethanol typically involves the cyclization of an amidoxime with an appropriate acylating agent. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature . Another approach involves the reaction of hydrazide analogs with carbon disulfide and potassium hydroxide in ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(1,2,4-Oxadiazol-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate the substitution of the hydroxyl group.
Major Products:
Oxidation: Formation of 2-(1,2,4-oxadiazol-3-yl)acetaldehyde or 2-(1,2,4-oxadiazol-3-yl)acetic acid.
Reduction: Various reduced derivatives of the oxadiazole ring.
Substitution: Formation of 2-(1,2,4-oxadiazol-3-yl)ethyl halides or other substituted derivatives.
Scientific Research Applications
2-(1,2,4-Oxadiazol-3-yl)ethanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1,2,4-oxadiazol-3-yl)ethanol varies depending on its application:
Nematicidal Activity: Inhibits the reproduction of nematode populations and affects the production of reactive oxygen species (ROS) and the accumulation of lipofuscin and lipids.
Anticancer Activity: Acts on enzymes such as thymidylate synthase and histone deacetylase, inhibiting cell proliferation and inducing apoptosis.
High-Energy Materials: Efficiently transports electrons and blocks electron holes, contributing to its energetic properties.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares 2-(1,2,4-oxadiazol-3-yl)ethanol with structurally related 1,2,4-oxadiazole derivatives, emphasizing substituent effects on properties and applications:
Key Observations:
Substituent Effects on Bioactivity: CYM-5442: The diethoxyphenyl and indene groups enhance receptor specificity for S1P1, reducing systemic toxicity compared to non-selective agonists like FTY720 . Acetamide Derivatives (e.g., ): The acetamide group improves membrane permeability, favoring antimicrobial activity against enteric pathogens .
Solubility and Stability: Ethanol or methanol groups (e.g., CYM-5442, ) increase hydrophilicity, aiding formulation in aqueous solutions . Trifluoromethyl groups () enhance metabolic stability and lipophilicity, extending half-life in vivo .
Pharmacological Profiles
- CYM-5442 : Demonstrates 90% inhibition of macrophage recruitment in GVHD models at 10 mg/kg, with minimal off-target effects due to S1P1 selectivity .
- Antimicrobial Oxadiazoles (e.g., ): Compounds like 15a–e (hydroxyphenyl derivatives) show MIC values of 2–8 µg/mL against E. coli and S. aureus, attributed to membrane disruption via oxadiazole-thiol interactions .
Structure-Activity Relationships (SAR)
- Position of Functional Groups: Ethanol at position 3 (1,2,4-oxadiazole) optimizes hydrogen bonding with S1P1 receptors, as seen in CYM-5442 . Methanol at position 5 () reduces steric hindrance, favoring material applications over bioactivity .
- Electron-Withdrawing Groups : Trifluoromethyl () increases electrophilicity, enhancing reactivity in agrochemical intermediates .
Biological Activity
2-(1,2,4-Oxadiazol-3-yl)ethanol is a compound that has garnered attention in the fields of medicinal chemistry and agricultural science due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound this compound features an oxadiazole ring, which is known for its unique chemical properties that facilitate various biological activities. The presence of the oxadiazole moiety enhances the compound's potential as a scaffold for developing new therapeutic agents. Its structure can be represented as follows:
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity:
Research indicates that derivatives of this compound exhibit significant anticancer properties. These compounds primarily act by inhibiting enzymes such as thymidylate synthase and histone deacetylase, leading to reduced cell proliferation and increased apoptosis in cancer cells . For instance, studies have shown IC50 values in various cancer cell lines indicating effective cytotoxicity.
2. Nematicidal Activity:
The compound has also been investigated for its nematicidal properties against plant-parasitic nematodes. It inhibits nematode reproduction and affects the production of reactive oxygen species (ROS), which are crucial for nematode survival. This makes it a promising candidate for low-risk nematicides in agriculture.
3. Antimicrobial Properties:
Preliminary studies suggest that this compound and its derivatives possess antimicrobial activities against various pathogens. This includes efficacy against bacteria and fungi, which could be leveraged in developing new antimicrobial agents .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with other oxadiazole derivatives:
| Compound Type | Biological Activity | Notable Differences |
|---|---|---|
| 1,2,3-Oxadiazole | Varies in reactivity; some derivatives show anticancer activity | Different nitrogen positioning affects chemical properties |
| 1,2,5-Oxadiazole | Exhibits distinct pharmacological activities | Used in synthesizing various bioactive compounds |
| 1,3,4-Oxadiazole | Known for anti-inflammatory and analgesic effects | Structural variations lead to different therapeutic uses |
Case Studies
Several studies have highlighted the effectiveness of this compound derivatives in clinical settings:
- Anticancer Studies:
-
Nematicidal Efficacy:
- In agricultural applications, a derivative was tested against root-knot nematodes (Meloidogyne spp.) showing over 70% reduction in nematode populations at specific concentrations.
- Antimicrobial Activity:
Q & A
Basic Research Question
- Toxicity : Some derivatives (e.g., hydrochlorides) exhibit acute oral toxicity (LD50 < 300 mg/kg) and require proper PPE .
- Storage : Stable under inert gas at RT, but hygroscopic derivatives (e.g., hydrochloride salts) need desiccants .
- Waste disposal : Incineration is recommended for halogenated derivatives (e.g., trifluoromethyl-substituted compounds ).
How can computational tools enhance the design of novel oxadiazole derivatives?
Advanced Research Question
- Docking studies : AutoDock Vina predicts binding poses with targets like γ-secretase .
- ADMET prediction : SwissADME estimates solubility (LogP < 3 optimal) and CYP450 interactions .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50 values to prioritize synthetic targets .
What analytical challenges arise in quantifying oxadiazole derivatives in biological matrices?
Advanced Research Question
- Matrix effects : Serum proteins can interfere with LC-MS/MS detection. Solutions include:
- Limit of detection (LOD) : Optimize MRM transitions (e.g., m/z 386 → 316 for CYM-5442 ).
How do substituents at the oxadiazole 5-position influence pharmacological activity?
Advanced Research Question
- Electron-withdrawing groups (e.g., CF3): Enhance metabolic stability and target affinity (e.g., flufenoxadiazam’s antifungal activity ).
- Aromatic substituents (e.g., 4-methylphenyl): Improve π-π stacking with hydrophobic receptor pockets (e.g., S1P1 agonists ).
- Steric effects : Bulky groups (e.g., tert-butyl) reduce off-target binding but may limit solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
